molecular formula C17H22N2OS B2453033 N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide CAS No. 952995-90-3

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide

カタログ番号 B2453033
CAS番号: 952995-90-3
分子量: 302.44
InChIキー: DJGOTIQQABLOHY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is important for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is being investigated as a potential treatment for various B-cell malignancies.

作用機序

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide targets BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK is responsible for phosphorylating downstream signaling molecules, leading to B-cell activation and survival. By inhibiting BTK activity, N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide blocks this signaling pathway, leading to decreased B-cell proliferation and survival.
Biochemical and Physiological Effects
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide has been shown to inhibit BTK activity in both normal and malignant B-cells. In preclinical models, N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide has been shown to decrease B-cell proliferation and survival, and to enhance the activity of other anti-cancer agents. N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide has also been shown to have minimal effects on T-cells and other immune cells, suggesting that it may have a favorable safety profile.

実験室実験の利点と制限

One advantage of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide is its specificity for BTK, which makes it a useful tool for studying the B-cell receptor signaling pathway. N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide has also shown promising results in preclinical models of B-cell malignancies, suggesting that it may have therapeutic potential. However, one limitation of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.

将来の方向性

There are several future directions for research on N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide. One area of interest is its potential use in combination with other anti-cancer agents, such as venetoclax and rituximab. Another area of interest is its potential use in other B-cell malignancies, such as Waldenström macroglobulinemia and marginal zone lymphoma. Additionally, further studies are needed to better understand the safety and efficacy of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide in clinical trials.

合成法

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide involves several steps, including the reaction of 4-dimethylaminobenzaldehyde with 3-chloropropylamine, followed by cyclization with thiophene-2-carboxylic acid. The resulting intermediate is then treated with acetic anhydride to yield the final product. The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide has been optimized to improve yield and purity, and various analytical techniques are used to confirm the identity and purity of the compound.

科学的研究の応用

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide has been shown to inhibit BTK activity, leading to decreased B-cell proliferation and survival. N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab, in preclinical models.

特性

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS/c1-19(2)15-9-7-14(8-10-15)5-3-11-18-17(20)13-16-6-4-12-21-16/h4,6-10,12H,3,5,11,13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGOTIQQABLOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(thiophen-2-yl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。